Euparin
Overview
Description
Euparin is a monomeric compound of Benzofuran and is a reactive oxygen species (ROS) inhibitor . It shows antiviral activity against poliovirus and also has antidepressant effects .
Synthesis Analysis
An efficient procedure for the synthesis of benzochromene derivatives employs Euparin, aldehydes, alkyl bromides, dialkyl acetylenedicarboxylate, and triphenylphosphine in the presence of KF/CP NPs as a heterogeneous base nano-catalyst in water at 80°C .Molecular Structure Analysis
The molecular formula of Euparin is C13H12O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Euparin may increase the content of 5-HT, DA, and NE by reducing the content of MAO in brain tissue . One-pot three-component reaction of Euparin, aldehyde, and electron-deficient dialkyl acetylenedicarboxylate in the presence of PPh3 and a catalytic amount of ZnO-NRs has been presented .Physical And Chemical Properties Analysis
Euparin is a yellow needle-like solid that is soluble in alcohol, benzene, chloroform, and ether. It is practically insoluble in water and alkali .Scientific Research Applications
1. Antidepressant Activity
- Summary of Application : Euparin has been studied for its potential antidepressant effects. It is thought to work by affecting monoaminergic neurotransmitters and the SAT1/NMDAR2B/BDNF signal pathway .
- Methods of Application : In the study, a Chronic Unpredictable Mild Stress (CUMS) model of mice was used to investigate the effect and mechanism of Euparin on depression .
- Results : Euparin was found to reduce depression-like behavior in mice compared with the model group. It increased the contents of monoamine neurotransmitter and decreased monoamine oxidase and reactive oxygen species (ROS) levels in the brain of depression mice .
2. Benzofuran Production
- Summary of Application : Euparin has been identified as a benzofuran, a type of aromatic organic compound. It has been isolated from the roots of Eupatorium heterophyllum, a plant species collected in Yunnan Province, China .
- Methods of Application : The chemical constituents of two root samples of Eupatorium heterophyllum were investigated. Five new oligomeric benzofurans, including Euparin, were isolated from the MeOH extract of the roots .
- Results : The study resulted in the isolation and structural elucidation of fifteen new compounds, including five benzofuran oligomers .
3. Insect Antifeedant Activity
- Summary of Application : Euparin has been studied for its potential as an insect antifeedant .
- Methods of Application : The study does not provide specific details on the methods of application or experimental procedures .
- Results : Euparin was found to have antifeedant effects without postingestive toxicity to orally dosed S. littoralis larvae .
4. Anti-tumor Activity
- Summary of Application : Euparin, as a benzofuran compound, has shown strong anti-tumor activities .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The study suggests that benzofuran compounds like Euparin have potential applications in anti-tumor treatments .
5. Antioxidant Activity
- Summary of Application : Euparin has been used in the green synthesis of a novel series of benzofurans with antioxidant activity .
- Methods of Application : Euparin was combined with aldehydes in the presence of ZnO-nanorods as a catalyst to produce a novel class of benzofuran derivatives .
- Results : Some of the synthesized compounds showed moderate radical scavenging activity and very good reducing activity compared to standards .
6. Antifungal, Antibacterial, and Anticancer Properties
- Summary of Application : Euparin and its derivatives have shown potential antifungal, antibacterial, and anticancer properties .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : One of the derivatives of Euparin showed cytotoxicity against MDA-MB-231 cells, a type of breast cancer cell .
7. N-myristoyltransferase Inhibition
- Summary of Application : Euparin and its derivatives have been evaluated in silico by molecular docking studies to investigate the binding affinities and interaction modes between the samples and N-myristoyltransferase enzyme .
- Methods of Application : Euparin was derivatized by maleic anhydride, semicarbazide, phenylacetic acid, and thiosemicarbazide, and their activities were evaluated in silico by molecular docking studies .
- Results : Among the tested samples, compounds 1–3 showed significant hydrophobic and hydrogen bonding interactions with the important residues at the active site of the receptor .
8. Antifungal Activity
- Summary of Application : The antifungal activity of Euparin and its derivatives was tested against Candida albicans .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : Euparin exhibited the highest antifungal activity with a minimum inhibitory concentration (MIC) of 7.81 µg/mL and a minimum fungicidal concentration (MFC) of 15.62 µg/mL .
9. Antibacterial Activity
- Summary of Application : The antibacterial activities of Euparin and its derivatives were studied against two Gram-positive (Staphylococcus aureus and Bacillus subtilis), and two Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The highest zone of growth on B. subtilis for compound 3 was 13.5 ± 0.7 mm, while for compound 2, the zone of growth inhibition against B. subtilis and S. aureus was 10.0 ± 1.4 and 9.5 ± 0.70 mm, respectively .
Safety And Hazards
properties
IUPAC Name |
1-(6-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-7(2)12-5-9-4-10(8(3)14)11(15)6-13(9)16-12/h4-6,15H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUFDNZTKHPZHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC2=CC(=C(C=C2O1)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201256 | |
Record name | Euparin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Euparin | |
CAS RN |
532-48-9 | |
Record name | Euparin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Euparin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Euparin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EUPARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46YA021ENM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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